![molecular formula C22H20ClN7O B2638577 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone CAS No. 920411-26-3](/img/structure/B2638577.png)
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been synthesized as a novel CDK2 targeting compound .
Synthesis Analysis
The synthesis of this compound involves the design of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact method of synthesis is not detailed in the available resources.科学的研究の応用
CDK2 Inhibitors
The compound is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These have been designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Antitumor Activities
The compound has been evaluated for its antitumor activities against various human cancer cell lines . In particular, it has shown significant inhibitory effects on the growth of MCF-7, HCT-116, and HepG-2 cell lines .
DNA Intercalators
Derivatives of the compound have been designed, synthesized, and evaluated for their DNA intercalation activities as anticancer agents . DNA intercalation is a process where a molecule is inserted between the base pairs in the DNA double helix, disrupting the DNA and preventing it from functioning correctly, which can lead to cell death .
ROS Inducer
The compound has been found to significantly increase cellular ROS (Reactive Oxygen Species) content . ROS are chemically reactive molecules containing oxygen, and an increase in ROS within cells can lead to cell damage and death .
EGFR Expression Suppressor
The compound has been found to suppress EGFR (Epidermal Growth Factor Receptor) expression . EGFR is a protein that is involved in cell growth and division, and its overexpression is often associated with certain types of cancer .
Apoptosis Inducer
The compound has been found to induce apoptosis within cells . Apoptosis is a process of programmed cell death, which is one way that the body eliminates damaged or unnecessary cells .
作用機序
The compound is a CDK2 inhibitor, which means it works by inhibiting the activity of CDK2, a cyclin-dependent kinase . CDK2 is a target for cancer treatment as it plays a crucial role in cell cycle progression . By inhibiting CDK2, the compound can potentially halt the proliferation of cancer cells .
Safety and Hazards
将来の方向性
The compound has shown promise as a CDK2 inhibitor, suggesting it could have potential applications in cancer treatment . Future research could focus on further investigating its mechanism of action, optimizing its synthesis, and conducting safety and efficacy tests. This could potentially lead to the development of new, effective treatments for cancer .
特性
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c23-17-6-8-18(9-7-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUXQCQNZFPKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylquinazoline-7-carboxylate](/img/structure/B2638502.png)
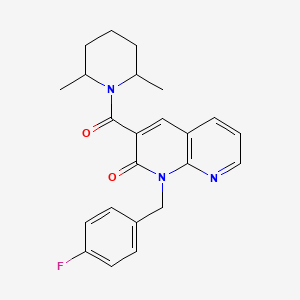
![Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2638505.png)
![2-[[(E)-3-[3-[(2-Chlorobenzoyl)amino]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2638507.png)
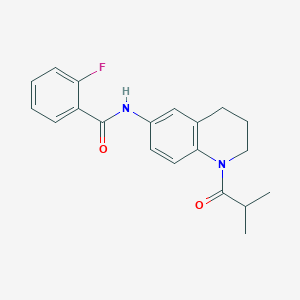

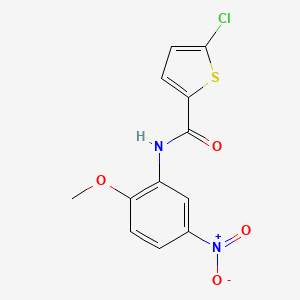
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2638511.png)
![ethyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2638512.png)

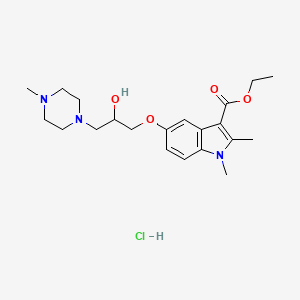
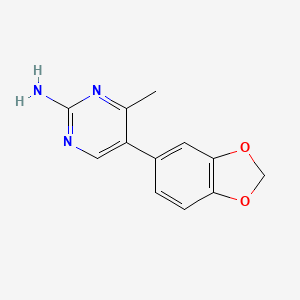
![4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638517.png)